5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole
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Overview
Description
5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and an ethylsulfanyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole typically involves the reaction of 4-bromophenylhydrazine with ethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole include:
- 5-(4-Bromophenyl)-4,6-dichloropyrimidine
- 5-(4-Bromophenyl)isoxazole
- 4-[(4-Bromophenyl)ethynyl]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a bromophenyl group and an ethylsulfanyl group attached to the triazole ring.
Properties
CAS No. |
924663-97-8 |
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Molecular Formula |
C10H10BrN3S |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10BrN3S/c1-2-15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
JCKRBGUBTBKONW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NNC(=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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